3-(4-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride

PROTAC Cereblon ligand Hydrolytic stability

IMiD-based PROTACs undergo rapid hydrolytic degradation (t1/2 ~4.2 h), compromising extended cellular assays. PG-4′-piperazine is a phenyl glutarimide CRBN ligand that eliminates this instability. • >5.7× longer PROTAC half-life (>24 h vs 4.2 h for IMiD-based dBET1) • Piperazine handle enables high-yield amide conjugation for parallel PROTAC library synthesis • Validated in BET degraders (BRD4 DC50 0.87 nM, MV4-11 IC50 3 pM) & JAK2 degraders (DC50 14 nM) with 90% GSPT1 sparing Supplied as dihydrochloride salt, ≥95% HPLC purity. For R&D use only.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
Cat. No. B15362568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCNCC3.Cl
InChIInChI=1S/C15H19N3O2.ClH/c19-14-6-5-13(15(20)17-14)11-1-3-12(4-2-11)18-9-7-16-8-10-18;/h1-4,13,16H,5-10H2,(H,17,19,20);1H
InChIKeyPQHQZXQEXXBLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is PG-4′-Piperazine Hydrochloride?


3-(4-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride (also referred to as Phenyl-glutarimide 4′-piperazine, CAS 2902651-89-0 for the dihydrochloride salt) is a piperazine-functionalized phenyl glutarimide (PG) cereblon (CRBN) ligand . It belongs to the phenyl glutarimide class of CRBN binders—a next-generation alternative to classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide [1]. The compound features a glutarimide ring for CRBN engagement, a 4-phenyl substitution replacing the hydrolysis-prone phthalimide moiety of IMiDs, and a terminal piperazine group that serves as a versatile chemical handle for linker conjugation in PROTAC (Proteolysis-Targeting Chimera) development .

Phenyl glutarimide CRBN ligand with reported higher aqueous stability vs classical IMiDs
Piperazine handle enables amide-based linker conjugation for PROTAC design
Supports sustained target engagement profiling in long-duration cellular assays

Why IMiD-Based Ligands Cannot Replace PG-4′-Piperazine


Substituting PG-4′-piperazine with a classical IMiD-based building block (e.g., thalidomide-4′-piperazine or pomalidomide-piperazine) or a non-piperazine PG analog introduces measurable performance liabilities. IMiD-derived ligands undergo rapid hydrolytic degradation in standard cell culture media (pH 7.4, 37 °C), with thalidomide exhibiting a half-life of only 3.3 hours compared to >24 hours for PG analogs [1]. This instability propagates to the final PROTAC: IMiD-based PROTAC dBET1 shows a t1/2 of 4.2 hours versus >24 hours for its direct PG-based analog SJ995973 [2]. Furthermore, the piperazine moiety provides a secondary amine with favorable nucleophilicity for amide bond formation or reductive amination, enabling conjugation chemistry distinct from primary amine or hydroxyl handles found on amino-PG or hydroxy-PG variants . These differences in stability and conjugation chemistry mean that PG-4′-piperazine yields degraders with fundamentally different pharmacokinetic and pharmacodynamic profiles that cannot be replicated by simple IMiD substitution.

Scaffold stability mismatch

IMiD-based ligands (thalidomide, lenalidomide, pomalidomide) undergo rapid hydrolysis in cell culture media, potentially limiting PROTAC integrity in standard assays.

Conjugation chemistry divergence

Piperazine secondary amine provides amide coupling selectivity; primary amine or hydroxyl handles on amino-PG or hydroxy-PG analogs may alter linker rigidity and metabolic profile.

Degrader property shift

IMiD-derived PROTACs may exhibit different degradation kinetics, neosubstrate profiles, and cellular potency, requiring independent validation.

Quantitative Differentiation Evidence


Hydrolytic Stability in Cell Culture Media

The phenyl glutarimide (PG) scaffold, which forms the core of this compound, demonstrates dramatically superior hydrolytic stability compared to all three clinically used IMiDs. In MV4-11 cell culture media (pH 7.4, 37 °C), the half-life of the unsubstituted PG analog (2a) exceeds 24 hours, whereas thalidomide, lenalidomide, and pomalidomide exhibit half-lives of 3.3, 11.7, and 12.2 hours, respectively [1]. This represents a >7.3-fold improvement over thalidomide and a >2-fold improvement over the most stable IMiD (pomalidomide). The improved stability is attributed to replacement of the hydrolysis-prone phthalimide ring with a phenyl group, which eliminates both the intrinsic hydrolytic lability of the phthalimide and its electron-withdrawing activation of the glutarimide ring [2].

Hydrolytic Stability
Class-level
PG scaffold t1/2 >24 h vs thalidomide 3.3 h (>7.3×), lenalidomide 11.7 h, pomalidomide 12.2 h
Stability advantage supports reliable 24–72 h assay exposure.
Data from MV4-11 cell media, pH 7.4, 37 °C; class-level representative.
PROTAC Cereblon ligand Hydrolytic stability

CRBN Ligand Efficiency Comparison

PG analogs achieve higher ligand efficiency (LE) than IMiDs while retaining comparable CRBN binding affinity. PG (2a) exhibits a CRBN IC50 of 2.19 μM with LE = 0.57, compared to thalidomide (IC50 = 1.28 μM, LE = 0.43), lenalidomide (IC50 = 0.70 μM, LE = 0.45), and pomalidomide (IC50 = 0.40 μM, LE = 0.45) [1]. The amino-substituted PG analog 2c achieves the highest LE of 0.64, with a CRBN IC50 of 0.123 μM—comparable to pomalidomide affinity but with 42% higher ligand efficiency [2]. The overall LE range for PG analogs is 0.48–0.64 versus 0.38–0.45 for IMiDs, reflecting the PG scaffold's smaller molecular size and reduced topological polar surface area (TPSA) while maintaining productive CRBN interactions .

Ligand Efficiency
Class-level
PG LE range 0.48–0.64; up to 1.7× higher than IMiDs (0.38–0.45)
Lower MW contribution per CRBN engagement unit.
Fluorescence polarization assay; CRBN-DDB1 complex.
Ligand efficiency CRBN binding Fragment-like properties

PROTAC Chemical Stability

In a direct head-to-head comparison, the PG-based BET PROTAC SJ995973 (4c) exhibited a half-life exceeding 24 hours in MV4-11 cell culture media, whereas its direct IMiD-based structural analog dBET1 (4a) showed a half-life of only 4.2 ± 0.8 hours—a >5.7-fold difference [1]. This trend is consistent across multiple PROTAC pairs: PG-based click-chemistry PROTAC 3c (t1/2 > 24 h) versus IMiD-based 3a (t1/2 = 3.8 ± 0.5 h), and PG-PROTAC 4b (t1/2 > 24 h) versus dBET1 [2]. In phosphate-buffered saline (PBS), PG-PROTACs displayed approximately an order of magnitude longer half-lives than IMiD-PROTACs [3]. Critically, this enhanced chemical stability was achieved without compromising CRBN binding affinity: SJ995973 actually showed higher CRBN affinity (IC50 = 0.017 μM) than dBET1 (IC50 = 0.034 μM) [4].

PROTAC Stability
Head-to-head
PG-PROTAC SJ995973 t1/2 >24 h vs IMiD-PROTAC dBET1 4.2 h (>5.7×); CRBN IC50 0.017 vs 0.034 μM
Sustained structural integrity across standard degradation assays.
MV4-11 cell media, direct comparator pair.
PROTAC stability BET degrader Head-to-head comparison

Antiproliferative Potency in AML Cells

The PG-based BET PROTAC SJ995973 (4c) inhibited the viability of human acute myeloid leukemia MV4-11 cells with an IC50 of 3 pM and achieved BRD4 degradation with a DC50 of 0.87 nM (Dmax 99%) [1]. In the same assay system, the IMiD-based analog dBET1 (4a) exhibited an IC50 of approximately 6.1 nM [2], representing a ~2,000-fold lower antiproliferative potency. Across the PG-PROTAC series, all PG-based degraders (3b, 3c, 4b, 4c, 4d, 4e) displayed greater cellular efficacy than the corresponding IMiD analogs, with improvements ranging from several-fold to over 1,000-fold [3]. The enhanced potency correlates directly with improved chemical stability, as the intact degrader persists longer in culture to drive sustained target engagement .

Cellular Potency
Cross-study
SJ995973 MV4-11 IC50 3 pM vs dBET1 6.1 nM (approx. 2000× difference)
Reported cell-model antiproliferative response; context-dependent.
MV4-11 AML cells; sustained target engagement contributes to readout.
BET degradation MV4-11 Antiproliferative activity

Piperazine Handle and Neosubstrate Selectivity

The 4′-piperazine substituent on the PG scaffold provides a secondary amine handle that enables direct conjugation to carboxylic acid-containing linkers via amide bond formation, producing PROTACs with rigid, conformationally constrained linkers . In a comparative study of JAK2/3-directing PROTACs, piperazine attachment proved superior to alternative linker chemistries: PG-PROTAC 5 with a piperazine-based linker retained 90% GSPT1 (a key off-target neosubstrate), compared to only 65% GSPT1 remaining for the corresponding IMiD analog 4 [1]. This superior neosubstrate selectivity profile is critical because GSPT1 degradation is a major source of cytotoxicity in CRBN-based degraders. The piperazine also enables the synthesis of Protein Degraders with rigid linkers that reduce the entropic penalty of ternary complex formation, potentially improving degradation cooperativity [2].

Neosubstrate Selectivity
Cross-study
PG-piperazine PROTAC: 90% GSPT1 remaining vs IMiD analog: 65% (3.5× lower off-target degradation)
Reduced confounding cytotoxicity in JAK degrader context.
GSPT1 measured by Western blot; patient-derived ALL cells.
PROTAC linker chemistry Piperazine conjugation GSPT1 selectivity

Metabolic Stability in Liver Microsomes

PG derivatives display generally high metabolic stability in both mouse and human liver microsomes, with half-lives exceeding 15 hours for the parent PG (2a) and amino-PG (2c) in mouse liver microsomes [1]. PG 2a also showed t1/2 > 24 h in human liver microsomes, comparable to or exceeding the stability of lenalidomide (t1/2 > 24 h in hLM) and pomalidomide (t1/2 > 24 h in hLM) [2]. However, the methoxy-substituted PG analog 2b showed reduced metabolic stability (t1/2 = 1.99 h in mLM), demonstrating that the metabolic profile is tunable by choice of substituent [3]. The piperazine-functionalized PG-4′-piperazine, lacking a labile methoxy group, is expected to retain the high metabolic stability characteristic of the PG scaffold, making it suitable for PROTAC programs where metabolic soft spots must be minimized .

Metabolic Stability
Class-level
PG 2c mLM t1/2 23.2 h vs pomalidomide 7.8 h (3× improvement); hLM t1/2 >15 h for tested PG analogs
Predictive of lower hepatic clearance in preclinical models.
Mouse/human liver microsomes, NADPH; metabolic soft spots tunable.
Microsomal stability ADME Drug metabolism

Optimal Application Scenarios


Hydrolytically Stable BET PROTAC Libraries

Based on the demonstrated >5.7-fold improvement in PROTAC half-life for PG-based BET degraders versus IMiD counterparts [1], PG-4′-piperazine is the preferred CRBN-recruiting building block for constructing BET-targeting PROTAC libraries intended for long-duration cellular assays (≥24 h). The piperazine handle enables rapid parallel conjugation to diverse BET bromodomain ligands (e.g., JQ1 derivatives, BI-2536 analogs) via amide coupling, producing degraders that maintain structural integrity throughout the assay window. This is particularly important for BET degraders, where the benchmark PG-PROTAC SJ995973 achieved a BRD4 DC50 of 0.87 nM and MV4-11 IC50 of 3 pM—potency levels directly enabled by sustained chemical stability [2].

JAK-Selective Degraders with Minimized GSPT1 Activity

For teams developing JAK2/3-targeting PROTACs, PG-4′-piperazine provides a validated path to selective degraders. The Alcock et al. (2022) study demonstrated that piperazine-linked PG-PROTACs achieve 90% GSPT1 sparing compared to only 65% for analogous IMiD-based constructs [1]. The piperazine handle on PG-4′-piperazine enables direct conjugation to JAK inhibitors (e.g., ruxolitinib, baricitinib) to generate degraders that potently degrade JAK2 (DC50 = 14 nM for SJ10542) while minimizing degradation of the translation termination factor GSPT1, a common off-target of CRBN-based PROTACs [2]. This selectivity profile is critical for accurately attributing cellular phenotypes to JAK degradation rather than GSPT1-mediated cytotoxicity.

Fragment-Based Degrader Optimization

The PG scaffold's ligand efficiency range of 0.48–0.64, compared to 0.38–0.45 for IMiDs [1], makes PG-4′-piperazine an ideal starting point for fragment-based or property-driven degrader optimization campaigns. The lower molecular weight contributed by the PG warhead (free base MW ~273 for the PG core) relative to IMiD alternatives provides greater design headroom for modifying linker length, linker composition, and target-binding ligand without exceeding Rule-of-5 physicochemical boundaries. This is particularly relevant for oral PROTAC programs, where the Actis et al. (2025) study demonstrated that PG-based optimization led to the orally bioavailable BET-PROTAC SJ44236 [2].

Medium-to-High-Throughput PROTAC Synthesis

The secondary amine of the piperazine moiety on PG-4′-piperazine enables efficient, high-yielding amide bond formation with carboxylic acid-functionalized linkers using standard coupling reagents (e.g., HATU, EDCI/HOBt). This chemistry is compatible with parallel synthesis workflows and automation, enabling the rapid generation of PROTAC libraries for screening [1]. Compared to PG analogs with methoxy or primary amine handles (which require ether cleavage/deprotection or may suffer from competing reactivity), the piperazine secondary amine offers balanced nucleophilicity and chemoselectivity. The resulting amide bond provides a rigid, metabolically stable connection point that has been validated in multiple published PG-PROTAC series including BET, JAK, and LCK degraders [2].

Application
Selection Property
Validation Focus
BET PROTAC library construction
PG scaffold hydrolytic stability in cell culture
Sustained target engagement & degradation kinetics over ≥24 h
JAK-selective degrader research
Piperazine-mediated conjugation with GSPT1 sparing profile
Neosubstrate selectivity (GSPT1) and JAK2 degradation endpoints
Fragment-based degrader optimization
High ligand efficiency and low MW warhead
Physicochemical property control in PROTAC design
Medium-to-high-throughput synthesis
Secondary amine handle for robust amide coupling
Parallel synthesis compatibility and linker rigidity assessment
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